molecular formula C16H20N2O4S B6023910 3,4-Dimethyl-6-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid

3,4-Dimethyl-6-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B6023910
M. Wt: 336.4 g/mol
InChI Key: GXHBZGYZAROOCZ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-6-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring substituted with multiple functional groups, including a carboxylic acid, a hydrazinyl carbonyl, and a thiophene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-6-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-6-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3,4-Dimethyl-6-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-6-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,4-Dimethyl-6-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a thiophene moiety and a hydrazinyl carbonyl group makes it particularly versatile for various synthetic and research purposes.

Properties

IUPAC Name

3,4-dimethyl-6-[[(3-methylthiophene-2-carbonyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-8-4-5-23-13(8)15(20)18-17-14(19)11-6-9(2)10(3)7-12(11)16(21)22/h4-5,11-12H,6-7H2,1-3H3,(H,17,19)(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHBZGYZAROOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NNC(=O)C2=C(C=CS2)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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